molecular formula C13H10N2O4 B1682480 (S)-Thalidomide CAS No. 841-67-8

(S)-Thalidomide

カタログ番号: B1682480
CAS番号: 841-67-8
分子量: 258.23 g/mol
InChIキー: UEJJHQNACJXSKW-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 製造方法

  • 準備方法

  • 化学反応の分析

    • タリドミドは、酸化、還元、置換などのさまざまな反応を起こします。
    • これらの反応で使用される一般的な試薬と条件は、目的の修飾に特有です。
    • 生成される主な生成物は、反応の種類と出発物質によって異なります。
  • 科学研究の応用

    • タリドミドは、化学、生物学、医学、産業で研究されています:
      • 化学では、立体化学研究のモデル化合物として役立ちます。
      • 医学では、アフタ性潰瘍、HIV関連消耗症候群、カポジ肉腫の治療に使用されてきました。
      • 産業では、創薬と研究に応用されています。
  • 科学的研究の応用

    Historical Context

    Originally marketed in the 1950s as a sedative and antiemetic, thalidomide was withdrawn after it caused severe birth defects. The drug's teratogenic effects are attributed exclusively to the (S)-enantiomer, while the (R)-enantiomer exhibits different biological activities. This distinction has led to renewed interest in (S)-thalidomide for its therapeutic potential in various medical conditions.

    Therapeutic Applications

    • Multiple Myeloma :
      • Indications : Thalidomide is approved for treating multiple myeloma, often in combination with dexamethasone. Clinical trials have demonstrated improved patient outcomes and response rates .
      • Mechanism : It inhibits TNF-α production and promotes apoptosis (programmed cell death) in myeloma cells .
    • Erythema Nodosum Leprosum :
      • Indications : Thalidomide is effective in managing painful skin lesions associated with leprosy.
      • Mechanism : It reduces inflammation and immune response to leprosy bacilli .
    • Cachexia :
      • Indications : Thalidomide has shown promise in treating cachexia associated with cancer and HIV/AIDS.
      • Mechanism : It mitigates the effects of elevated TNF-α levels, which contribute to weight loss and muscle wasting .
    • COVID-19 Treatment :
      • Recent Findings : Studies suggest that thalidomide may help reduce inflammation in severe COVID-19 cases by modulating immune responses and decreasing the need for mechanical ventilation .

    Case Study 1: Thalidomide Embryopathy

    A 63-year-old woman exhibited several physical abnormalities linked to thalidomide exposure during pregnancy. This case highlights the long-term effects of thalidomide's teratogenicity and underscores the importance of understanding its risks alongside therapeutic benefits .

    Case Study 2: Multiple Myeloma Treatment

    In clinical settings, patients treated with thalidomide showed significant improvements in disease symptoms and overall survival rates compared to those receiving standard care alone .

    Data Table: Summary of Applications of this compound

    ApplicationIndicationMechanism of ActionKey Findings
    Multiple MyelomaCancer treatmentInhibits TNF-α; induces apoptosisImproved response rates in clinical trials
    Erythema Nodosum LeprosumSkin lesions due to leprosyReduces inflammatory responseEffective management of painful lesions
    CachexiaWeight loss in chronic illnessModulates TNF-α levelsAlleviates symptoms associated with cancer/HIV
    COVID-19 TreatmentSevere casesReduces inflammation; modulates immune responseShortened hospital stays; reduced ventilation needs

    作用機序

    • タリドミドの正確な作用機序は完全に解明されていませんが、免疫応答を調節し、血管新生を阻害します。
    • 分子標的は、サイトカイン(TNF-αなど)と、炎症および腫瘍増殖に関与する経路です。
  • 類似化合物の比較

  • 類似化合物との比較

    生物活性

    (S)-Thalidomide, a chiral compound, has garnered significant attention due to its complex biological activities, particularly its teratogenic effects and therapeutic potential in various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

    Overview of Thalidomide

    Originally marketed as a sedative in the late 1950s, thalidomide was withdrawn from the market due to its association with severe birth defects. The compound exists as two enantiomers: (R)-thalidomide and this compound, with the latter being primarily responsible for its teratogenic effects. Recent research has highlighted the distinct biological activities of these enantiomers, particularly their interactions with cellular pathways and immune modulation.

    This compound exerts its biological effects through several mechanisms:

    • Binding to Cereblon (CRBN) : The (S)-enantiomer binds more effectively to CRBN than the (R)-enantiomer. This interaction is crucial for its teratogenicity and anti-inflammatory properties. Studies indicate that this compound inhibits self-ubiquitylation of CRBN, leading to altered gene expression that contributes to its biological effects .
    • Inhibition of TNF-α Production : this compound is known to inhibit tumor necrosis factor-alpha (TNF-α) release from mononuclear blood cells, which is significant in inflammatory responses .
    • Anti-Angiogenic Properties : The compound also exhibits anti-angiogenic activity, making it a candidate for cancer therapies by inhibiting blood vessel formation necessary for tumor growth .

    Therapeutic Applications

    This compound has been repurposed for several medical conditions:

    • Multiple Myeloma : It is used in treating multiple myeloma, where it enhances the efficacy of other therapies by modulating the immune response and inhibiting tumor growth. Clinical studies have demonstrated improved outcomes in patients receiving thalidomide as part of their treatment regimen .
    • COVID-19 : Recent studies indicated that thalidomide could accelerate recovery in COVID-19 patients by reducing inflammation and shortening hospital stays when combined with glucocorticoids .

    Case Studies

    • Thalidomide Embryopathy : A notable case study reported a woman who experienced thalidomide embryopathy, underscoring the drug's teratogenic risks when administered during pregnancy. This case highlighted the critical need for careful patient selection and monitoring when using thalidomide therapeutically .
    • Clinical Trials in Multiple Myeloma : Clinical trials have shown that patients treated with this compound exhibit significant reductions in tumor burden and improved overall survival rates compared to those receiving standard treatments alone .

    Comparative Biological Activity of Enantiomers

    The following table summarizes the comparative biological activities of (R)- and this compound:

    Activity(R)-ThalidomideThis compound
    TeratogenicityNon-teratogenicTeratogenic
    TNF-α InhibitionWeakStrong
    Anti-AngiogenesisLimitedSignificant
    Binding Affinity to CRBNLowerHigher

    Research Findings

    Recent research has provided insights into the pharmacokinetics and dynamics of this compound:

    • A study demonstrated that this compound displays a significantly higher binding affinity to CRBN compared to its counterpart, leading to enhanced biological activity .
    • Investigations into the enantiomeric interconversion revealed that while both forms can interconvert in vivo, the biological effects are predominantly attributed to the (S)-enantiomer due to its stronger interactions with target proteins .

    特性

    IUPAC Name

    2-[(3S)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/t9-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UEJJHQNACJXSKW-VIFPVBQESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=CC=CC=C3C2=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H10N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID1046972
    Record name (-)-Thalidomide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1046972
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    258.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    841-67-8
    Record name (-)-Thalidomide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=841-67-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (S)-Thalidomide
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841678
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (-)-Thalidomide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1046972
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (-)-Thalidomide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name THALIDOMIDE, (S)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG87FSR590
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (S)-Thalidomide
    Reactant of Route 2
    Reactant of Route 2
    (S)-Thalidomide
    Reactant of Route 3
    (S)-Thalidomide
    Reactant of Route 4
    Reactant of Route 4
    (S)-Thalidomide
    Reactant of Route 5
    Reactant of Route 5
    (S)-Thalidomide
    Reactant of Route 6
    (S)-Thalidomide

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。